molecular formula C6H12ClNO B2969935 5-Methylpiperidin-3-one;hydrochloride CAS No. 2172544-54-4

5-Methylpiperidin-3-one;hydrochloride

Cat. No. B2969935
CAS RN: 2172544-54-4
M. Wt: 149.62
InChI Key: XOAXPFLHDUBLOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The molecular structure of 5-Methylpiperidin-3-one;hydrochloride is represented by the Inchi Code: 1S/C6H11NO.ClH/c1-5-2-6 (8)4-7-3-5;/h5,7H,2-4H2,1H3;1H . The molecular weight of this compound is 149.62 .


Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Scientific Research Applications

Pharmacological and Behavioral Profile of Novel Compounds

One study discusses the pharmacological and behavioral profile of a novel compound with a structure similar to 5-Methylpiperidin-3-one hydrochloride. It focuses on its potential as an antipsychotic agent due to its potent inverse agonist activity at the 5-HT2A receptor, which could provide insights into neurological applications of 5-Methylpiperidin-3-one hydrochloride (Vanover et al., 2006).

Synthesis Methodologies

Another study details an efficient route to synthesize 5-Hydroxypiperidin-2-one derivatives, showcasing a biocatalytic approach that may be relevant for creating derivatives of 5-Methylpiperidin-3-one hydrochloride for further biological activity exploration (Vink et al., 2003).

Molecular Docking and Antitumor Activity

Research on the molecular docking and antitumor activity of specific compounds, such as the study by Wu et al. (2022), can provide a template for understanding how 5-Methylpiperidin-3-one hydrochloride might interact with proteins and potentially offer therapeutic benefits in cancer treatment (Wu et al., 2022).

Molecular Biology and Interaction Studies

The molecular biology of 5-HT receptors, explored in a study by Boess and Martin (1994), could inform on the neurological implications of 5-Methylpiperidin-3-one hydrochloride, given its structural similarity to compounds active at serotonin receptors (Boess & Martin, 1994).

Kinetic Modeling in Neuropharmacology

Kinetic modeling of compounds like N-[11C]Methylpiperidin-4-yl propionate provides a foundation for assessing the interactions of 5-Methylpiperidin-3-one hydrochloride within biological systems, offering insights into its pharmacokinetics and dynamics in the human brain (Koeppe et al., 1999).

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for 5-Methylpiperidin-3-one;hydrochloride can be found on the product page . It’s important to handle this compound with care and follow all safety guidelines.

Future Directions

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This review article sheds light on the most recent studies proving the importance of the piperidine nucleus in the field of drug discovery .

properties

IUPAC Name

5-methylpiperidin-3-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c1-5-2-6(8)4-7-3-5;/h5,7H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOAXPFLHDUBLOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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